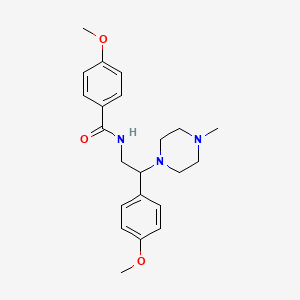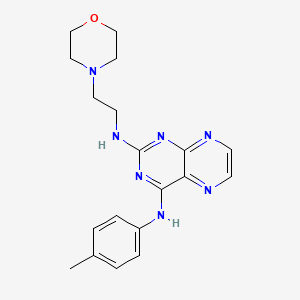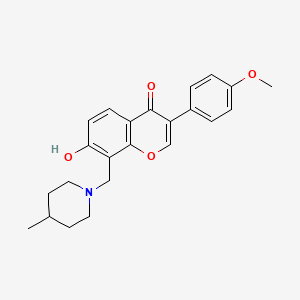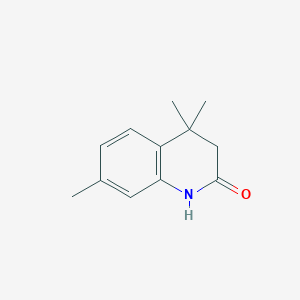
4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide often involves specific reactions that enable the formation of its complex structure, which is crucial for its biological activity. For instance, the synthesis of o-methoxyphenylpiperazine derivatives with a terminal benzamide fragment on the N-4 alkyl chain has been accomplished, showcasing the compound's affinity for dopamine and serotonin receptor subtypes, suggesting a method for synthesizing similar compounds (Perrone et al., 1995).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied, highlighting the importance of molecular configuration for receptor binding affinity. The X-ray diffraction and quantum chemical computation provide insights into the geometrical parameters, electronic properties, and molecular electrostatic potential, which are critical for understanding the interaction with biological targets (Demir et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and interactions of such compounds are pivotal for their biological efficacy. Studies on derivatives have shown significant interactions with receptors, influenced by structural modifications, indicating the compound's versatile chemical reactivity and potential for targeted biological applications (Leopoldo et al., 2002).
科学的研究の応用
Arylpiperazine Derivatives as Serotonin Ligands
Arylpiperazine derivatives, including those related to 4-methoxy-N-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzamide, have been evaluated for their high-affinity ligand capabilities towards 5-HT1A serotonin receptors. This research suggests the potential application of these compounds in treating disorders associated with the serotonin system, such as depression and anxiety. For instance, Glennon et al. (1988) highlighted that certain arylpiperazine derivatives exhibit high affinity for 5-HT1A sites, suggesting these compounds' potential as therapeutic agents in neuropsychiatric disorders (Glennon, Naiman, Lyon, & Titeler, 1988).
Dopamine and Serotonin Receptor Affinity
Further studies have investigated compounds with structures closely related to this compound for their affinity to dopamine and serotonin receptor subtypes. Research by Perrone et al. (1995) on o-methoxyphenylpiperazine derivatives with a benzamide moiety revealed good affinity for both D-2 and 5-HT1A receptors, indicating potential applications in neurological disorders treatment (Perrone, Berardi, Leopoldo, Tortorella, Lograno, Daniele, & Govoni, 1995).
Antimicrobial and Anticonvulsant Activities
Some studies have expanded the potential applications of benzamide derivatives to include antimicrobial and anticonvulsant effects. For example, Bektaş et al. (2007) synthesized novel triazole derivatives showing good to moderate antimicrobial activities, illustrating the broader pharmacological potential of benzamide compounds (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Additionally, Lambert et al. (1995) explored the anticonvulsant activity of ameltolide analogs, indicating the relevance of benzamide structures in developing new antiepileptic drugs (Lambert, Hamoir, Hermans, & Poupaert, 1995).
特性
IUPAC Name |
4-methoxy-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-24-12-14-25(15-13-24)21(17-4-8-19(27-2)9-5-17)16-23-22(26)18-6-10-20(28-3)11-7-18/h4-11,21H,12-16H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKYJJMJMBZZSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2480111.png)

![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2480113.png)

![2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene](/img/structure/B2480116.png)




![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2480124.png)



